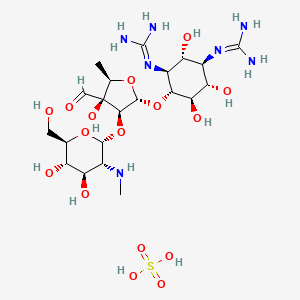
sodium;2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a clear, colorless liquid with a density of approximately 0.98 grams per cubic centimeter and a flash point of around 150 degrees Celsius . This compound is widely used in various industrial applications due to its reactive acrylate groups.
准备方法
Synthetic Routes and Reaction Conditions: Tripropylene Glycol Diacrylate is synthesized through the esterification of tripropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. The resulting product is then purified through distillation to obtain the desired compound.
Industrial Production Methods: In industrial settings, the production of Tripropylene Glycol Diacrylate involves large-scale esterification processes. The reaction is conducted in stainless steel reactors equipped with reflux condensers to ensure efficient removal of water. The product is then subjected to vacuum distillation to achieve high purity levels suitable for various applications.
化学反应分析
Types of Reactions: Tripropylene Glycol Diacrylate undergoes several types of chemical reactions, including:
Polymerization: The compound can polymerize in the presence of free radical initiators, such as benzoyl peroxide or azobisisobutyronitrile, to form cross-linked polymers.
Addition Reactions: The acrylate groups in Tripropylene Glycol Diacrylate can participate in addition reactions with nucleophiles, such as amines or thiols, to form adducts.
Hydrolysis: Under acidic or basic conditions, the ester bonds in Tripropylene Glycol Diacrylate can hydrolyze to yield acrylic acid and tripropylene glycol.
Common Reagents and Conditions:
Polymerization: Free radical initiators like benzoyl peroxide or azobisisobutyronitrile are commonly used.
Addition Reactions: Nucleophiles such as amines or thiols are used under mild conditions.
Hydrolysis: Acidic or basic conditions are employed to facilitate the hydrolysis reaction.
Major Products Formed:
Polymerization: Cross-linked polymers with high mechanical strength and chemical resistance.
Addition Reactions: Adducts with functional groups derived from the nucleophiles used.
Hydrolysis: Acrylic acid and tripropylene glycol.
科学研究应用
Tripropylene Glycol Diacrylate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: The compound is utilized in the preparation of hydrogels for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Tripropylene Glycol Diacrylate-based polymers are employed in the development of dental materials, such as adhesives and restorative composites.
Industry: It is used in the formulation of coatings, adhesives, and printing inks due to its excellent adhesion properties and chemical resistance.
作用机制
The mechanism by which Tripropylene Glycol Diacrylate exerts its effects is primarily through its reactive acrylate groups. These groups can undergo polymerization or addition reactions, leading to the formation of cross-linked networks or adducts. The molecular targets and pathways involved include:
Polymerization: The acrylate groups react with free radicals to form polymer chains.
Addition Reactions: The acrylate groups react with nucleophiles to form covalent bonds, resulting in the formation of adducts.
相似化合物的比较
Tripropylene Glycol Diacrylate can be compared with other similar compounds, such as:
Ethylene Glycol Diacrylate: Similar in structure but with a shorter glycol chain, leading to different mechanical properties in the resulting polymers.
Diethylene Glycol Diacrylate: Also similar but with a different glycol chain length, affecting the flexibility and toughness of the polymers formed.
Butylene Glycol Diacrylate: Contains a different glycol backbone, resulting in variations in the thermal and mechanical properties of the polymers.
Uniqueness: Tripropylene Glycol Diacrylate is unique due to its specific glycol chain length, which provides a balance between flexibility and mechanical strength in the polymers formed. This makes it particularly suitable for applications requiring durable and resilient materials.
属性
IUPAC Name |
sodium;2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEGKFXBDXYJIU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B7818483.png)



![potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7818500.png)



![2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B7818541.png)


